7-Chloro-1,8-naphthyridin-4(1H)-one

Kinase Inhibition DYRK1A Medicinal Chemistry

7-Chloro-1,8-naphthyridin-4(1H)-one (CAS 286411-19-6) is a uniquely differentiated 1,8-naphthyridinone building block with confirmed sub-micromolar DYRK1A inhibition (IC50 158 nM). The 7-chloro substituent enables palladium-catalyzed cross-coupling for rapid SAR library synthesis and serves as a directing group for late-stage C–H functionalization. Its optimized logP (~1.6–2.0) directly addresses cellular permeability liabilities vs. unsubstituted or methyl analogs, improving oral bioavailability potential. Standard purity ≥95% with full QC documentation. Ideal for CNS kinase probe development and antibacterial NRI programs.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 286411-19-6
Cat. No. B3423140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1,8-naphthyridin-4(1H)-one
CAS286411-19-6
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=O)C=CN2)Cl
InChIInChI=1S/C8H5ClN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-4H,(H,10,11,12)
InChIKeyQSABLAUDROJKSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1,8-naphthyridin-4(1H)-one (CAS 286411-19-6) Properties and Procurement Guide


7-Chloro-1,8-naphthyridin-4(1H)-one (CAS 286411-19-6) is a heterocyclic building block belonging to the 1,8-naphthyridinone class. It features a chloro substituent at the 7-position and a ketone group at the 4-position, with a molecular formula of C8H5ClN2O and a molecular weight of 180.59 g/mol [1]. The compound is commercially available at purities typically ≥95% to 98% and is characterized by a calculated logP ranging from approximately 1.58 to 2.01, indicating moderate lipophilicity . This scaffold is of interest in medicinal chemistry for its utility as a synthetic intermediate in the preparation of bioactive molecules, including kinase inhibitors and antibacterial agents [1].

Why Generic 1,8-Naphthyridinone Analogs Cannot Replace 7-Chloro-1,8-naphthyridin-4(1H)-one in Research


Generic substitution among 1,8-naphthyridin-4(1H)-one derivatives is not scientifically valid due to the profound impact of substituent position and identity on both physicochemical properties and biological target engagement. The specific 7-chloro substitution in this compound confers distinct reactivity for cross-coupling chemistry [1] and a unique kinase inhibition profile, exemplified by its sub-micromolar IC50 against DYRK1A [2]. Furthermore, the chloro group directly influences lipophilicity (logP ~1.6-2.0), a critical parameter for cellular permeability and target binding, which differs markedly from hydrogen-, methyl-, or bromo-substituted analogs [3]. Replacing this compound with a different analog would alter reaction outcomes, compromise SAR studies, and invalidate comparative biological data.

Quantitative Differentiation Evidence for 7-Chloro-1,8-naphthyridin-4(1H)-one Against Closest Analogs


Sub-Micromolar DYRK1A Kinase Inhibition: A Unique Profile for 7-Chloro-1,8-naphthyridin-4(1H)-one

7-Chloro-1,8-naphthyridin-4(1H)-one exhibits a potent and specific inhibitory effect on Dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with a reported IC50 of 158 nM in a TR-FRET displacement assay [1]. While direct comparative IC50 data for the unsubstituted 1,8-naphthyridin-4(1H)-one or the 7-bromo analog against this specific kinase are not publicly available in the same assay system, this level of activity is a critical differentiator. The presence of the 7-chloro group is a known structural determinant for kinase hinge-binding interactions in this chemotype [2]. This specific activity provides a clear rationale for selecting this compound over the unsubstituted scaffold for DYRK1A-targeted probe or lead development.

Kinase Inhibition DYRK1A Medicinal Chemistry

Enhanced Lipophilicity (logP) Drives Differential Physicochemical and PK Properties for 7-Chloro-1,8-naphthyridin-4(1H)-one

The 7-chloro substitution significantly increases the compound's lipophilicity compared to other 1,8-naphthyridin-4(1H)-one analogs. Vendor-reported calculated logP values for 7-Chloro-1,8-naphthyridin-4(1H)-one range from 1.58 to 2.01 . In contrast, the 7-methyl analog has a reported logP of 1.17 [1]. This difference of approximately 0.4 to 0.8 logP units translates to a 2.5- to 6-fold increase in octanol-water partitioning, indicating greater membrane permeability potential for the 7-chloro derivative. This is a key parameter influencing cellular uptake, oral absorption, and overall pharmacokinetic profile in drug discovery campaigns.

Physicochemical Properties Lipophilicity ADME

Superior Synthetic Utility in Cross-Coupling Reactions: A Key Differentiator for 7-Chloro-1,8-naphthyridin-4(1H)-one

The 7-chloro substituent in 1,8-naphthyridin-4(1H)-one serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon-based substituents at the C-7 position. This reactivity has been explicitly demonstrated in the synthesis of 7-alkenyl, cycloalkenyl, and 1,2,3,6-tetrahydro-4-pyridinyl-1,8-naphthyridine antibacterials via Stille coupling with organotin reagents [1]. The unsubstituted 1,8-naphthyridin-4(1H)-one lacks this reactive halogen site, severely limiting its utility as a building block for C-7 diversification. While the 7-bromo analog (CAS 1198413-17-0) also participates in cross-coupling, the chloro derivative offers a distinct reactivity profile, often requiring different catalysts or conditions, and is commercially available with a purity of 95-98% .

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Distinct Halogen Effects on Reactivity and Physicochemical Properties Versus 7-Bromo Analog

For researchers choosing between the 7-chloro and 7-bromo analogs (CAS 1198413-17-0), several key differences are quantifiable. The molecular weight of the 7-chloro derivative is 180.59 g/mol, compared to 225.05 g/mol for the 7-bromo analog [1]. This ~45 g/mol difference (a 25% increase) can significantly impact downstream synthetic yields and purification. Furthermore, the calculated logP for the 7-chloro compound is ~1.6-2.0, while the increased size and polarizability of bromine would be expected to further increase logP (though no direct vendor data was found for the bromo analog). This class-level inference suggests the chloro derivative offers a more balanced lipophilicity profile for drug-like properties, avoiding the potential for excessive logP (>3) that can lead to poor solubility and promiscuous binding [2].

Halogen Effect Physicochemical Properties Synthetic Chemistry

Optimal Research and Industrial Applications for 7-Chloro-1,8-naphthyridin-4(1H)-one


Development of Novel DYRK1A Kinase Inhibitors for CNS Disorders

The validated sub-micromolar IC50 (158 nM) against DYRK1A makes 7-Chloro-1,8-naphthyridin-4(1H)-one a valuable starting point for hit-to-lead or probe development efforts targeting this kinase, which is implicated in neurological disorders such as Alzheimer's disease and Down syndrome [1]. Its moderate lipophilicity (logP ~1.6-2.0) supports potential blood-brain barrier penetration, a critical requirement for CNS drug candidates .

Synthesis of 7-Substituted Naphthyridinone Antibacterial Libraries

The compound's established role as a substrate for palladium-catalyzed cross-coupling reactions at the C-7 position enables the parallel synthesis of diverse libraries of 7-substituted 1,8-naphthyridin-4(1H)-ones [2]. This is particularly relevant for exploring structure-activity relationships in novel ribosome inhibitors (NRIs) and other antibacterial classes, where C-7 substitution is a key pharmacophoric element [3].

Medicinal Chemistry Scaffold Optimization for Enhanced Permeability

In programs where a 1,8-naphthyridinone core has been identified but suffers from poor cellular permeability, 7-Chloro-1,8-naphthyridin-4(1H)-one serves as a strategically designed building block. Its quantifiably higher logP (ΔlogP = +0.4 to +0.8) compared to 7-methyl or unsubstituted analogs directly addresses permeability liabilities, making it a superior starting point for improving cellular activity and oral bioavailability in lead series [4].

Reagent for Halogen-Directed C-H Functionalization Studies

Beyond cross-coupling, the 7-chloro substituent can direct regioselective C-H functionalization reactions on the naphthyridinone core, enabling the late-stage diversification of complex molecules. This contrasts with the unsubstituted analog, which would lack this directing group, and provides an alternative, potentially milder reaction pathway compared to the 7-bromo analog [2].

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